5-Chloro-7-iodoquinoline, also known as clioquinol, is a chemical compound classified as a monohydroxyquinoline. It is characterized by the presence of chlorine and iodine substituents at the 5 and 7 positions of the quinoline ring, respectively. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of various infections and diseases due to its antibacterial, antifungal, and chelating properties.
The compound can be derived from various synthetic routes involving quinoline derivatives. Notably, it has been studied for its interactions with metal ions, making it relevant in pharmacological contexts.
5-Chloro-7-iodoquinoline falls under the category of organochlorine and organoiodine compounds. It is recognized for its biological activities and is often classified as an antimicrobial agent due to its efficacy against a range of pathogens.
The synthesis of 5-chloro-7-iodoquinoline can be achieved through several methods. One notable approach involves the reaction of 8-hydroxyquinoline derivatives with halogenating agents under controlled conditions. For example, a method described in the literature details the use of iodine and phosphorus trichloride to introduce iodine and chlorine into the quinoline framework .
The molecular formula for 5-chloro-7-iodoquinoline is . The structure features a quinoline core with specific functional groups at positions 5 and 7:
5-Chloro-7-iodoquinoline participates in various chemical reactions due to its reactive halogen substituents. Notable reactions include:
The reactivity of 5-chloro-7-iodoquinoline can be exploited in synthetic chemistry to develop derivatives with enhanced biological activity or selectivity.
The mechanism of action of 5-chloro-7-iodoquinoline involves several pathways:
Studies indicate that clioquinol can inhibit DNA and RNA synthesis in various cell types, suggesting its potential as an antineoplastic agent .
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often employed to characterize these properties further .
5-Chloro-7-iodoquinoline has several scientific applications:
The versatility of this compound makes it a valuable subject for ongoing research in pharmacology and biochemistry, highlighting its potential therapeutic benefits across various medical fields.
Electrospinning has emerged as a versatile method for incorporating 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) into polymer matrices to create functional composites. In one approach, poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (PVP) were dissolved in chloroform/dimethylformamide (4:1 v/v) at a total polymer concentration of 10 wt%. Clioquinol (10% w/w relative to polymer content) was integrated via a one-pot electrospinning ("in" strategy) or combined electrospinning-electrospraying ("on" strategy). The "in" method yielded uniform fibers with diameters of 1,200 ± 300 nm, while the "on" strategy deposited PVP/clioquinol particles onto PHB fibers, enhancing surface functionality. Key process parameters included a 25 kV applied voltage, 2 mL/h feed rate, and 25 cm needle-to-collector distance [2] [5].
The amorphous dispersion of clioquinol within fibers was confirmed by X-ray diffraction and differential scanning calorimetry. This phase behavior significantly influenced release kinetics: PHB/PVP/clioquinol ("in") mats exhibited biphasic release (40% within 6 hours), while electrosprayed PVP particles ("on") enabled rapid initial release (75% in 2 hours) due to PVP’s hydrophilicity. These materials demonstrated potent antifungal activity against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, pathogens associated with grapevine esca disease, achieving 95% mycelial growth inhibition at 2.5 mg/mL clioquinol loading [2] [5] [7].
Table 1: Electrospinning Parameters for Clioquinol-Polymer Composites
Parameter | "In" Strategy | "On" Strategy |
---|---|---|
Polymer System | PHB/PVP (90:10 w/w) | PHB (fiber) + PVP/CQ (particle) |
Solvent System | CHCl₃/DMF (4:1 v/v) | CHCl₃/DMF (4:1 v/v) |
Applied Voltage | 25 kV | 25 kV |
Feed Rate | 2 mL/h | 2 mL/h |
Fiber Diameter | 1,200 ± 300 nm | 1,500 ± 400 nm |
Clioquinol Release (6h) | 40% | 75% (initial 2h) |
Clioquinol’s metal-chelating capability enables the synthesis of bioactive complexes. A zinc complex was prepared by suspending clioquinol in methanol and reacting it with an equimolar aqueous alkali metal hydroxide (e.g., NaOH/KOH) at 30°C. The resultant alkalinized solution was treated with a 10–30% excess of zinc sulfate or zinc acetate for 0.5–6 hours. The precipitated complex was purified via dissolution in N,N-dimethylformamide, activated charcoal treatment, and crystallization. This complex exhibited enhanced antifungal activity compared to free clioquinol, attributed to improved stability and targeted delivery of the chelated molecule [4].
Palladium(II) complexes were synthesized by reacting cis-[PdCl₂(DMSO)₂] with deprotonated clioquinol. X-ray crystallography revealed an ionic structure, viz., (C₉H₆ClINO)[PdCl₂(C₉H₄ClINO)]·2H₂O, featuring a square-planar [PdCl₂(CQ)]⁻ anion (Pd–N: 2.009 Å, Pd–O: 2.035 Å) and a protonated clioquinol cation (HCQ⁺). The complex stabilized via π-π interactions between phenolic rings (centroid distance: 3.546 Å) and hydrogen bonding. In vitro studies indicated that such transition metal complexes disrupt cancer cell proliferation by inducing DNA damage, with palladium complexes showing comparable efficacy to platinum-based chemotherapeutics but lower general toxicity .
Table 2: Structural and Biological Properties of Clioquinol Metal Complexes
Complex | Coordination Geometry | Key Bond Lengths (Å) | Bioactivity |
---|---|---|---|
Zinc-clioquinol | Tetrahedral | Zn–O: 1.97, Zn–N: 2.05 | Enhanced antifungal action |
Palladium(II)-clioquinol | Square-planar | Pd–N: 2.009, Pd–O: 2.035 | Anticancer (DNA interaction) |
Solvent selection critically governs clioquinol synthesis efficiency and purity. The compound displays marked solubility variations: high solubility in dioxane (50 mg/mL), moderate in dimethylformamide and dimethyl sulfoxide, and low in aqueous media (<0.1 mg/mL). This polarity gradient arises from halogen substitutions (iodo, chloro) and the hydroxyl group, facilitating hydrogen bonding in protic solvents [1] [6].
Industrial-scale production leverages solvent-dependent recrystallization. Clioquinol crude product is dissolved in heated dioxane (60°C), filtered, and crystallized at 4°C, yielding >95% purity (HPLC). For metal complex synthesis, methanol/water mixtures optimize yield and particle size control; a 7:3 v/v ratio maximizes zinc complex recovery (88%) with uniform crystallinity. Process intensification studies show that continuous flow reactors enhance reaction consistency, reducing clioquinol synthesis time by 40% compared to batch methods [1] [3] [6].
Challenges persist in minimizing halogenated solvent use. Recent efforts explore acetone/ethanol azeotropes (6:4 v/v) as sustainable alternatives, achieving 92% recovery with comparable purity. Scalability requires stringent control over residual solvents (e.g., chloroform <60 ppm), addressed via vacuum-drying (30°C, 8 h) [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7